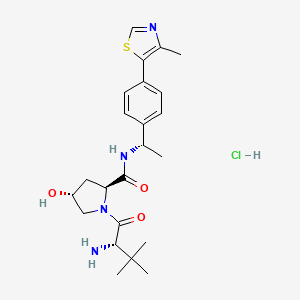

E3 ligase Ligand 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

E3 ligase Ligand 1 is a ligand used for the recruitment of VHL protein . E3 ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 .

Synthesis Analysis

E3 ligase ligands have been developed into heterobifunctional compounds known as proteolysis-targeting chimeras (PROTACs), which are capable of targeted protein degradation . These compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The synthetic accessibility of the ligands and numerous successful applications led to the prevalent use of cereblon and von Hippel–Lindau as the hijacked E3 ligase .

Chemical Reactions Analysis

E3 ligase Ligand 1, as part of a PROTAC, induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Wissenschaftliche Forschungsanwendungen

E3 Ligase Ligand 1: Scientific Research Applications

Cancer Treatment and Research: E3 ligase Ligand 1 plays a significant role in cancer research, particularly in the development of Proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to harness the cell’s ubiquitin-proteasome system to selectively degrade disease-causing proteins. By linking a target protein ligand with an E3 ligase ligand, PROTACs can induce the degradation of specific proteins involved in cancer, offering a novel therapeutic approach .

Immune Disorders: The applications of E3 ligase Ligand 1 extend to immune disorders as well. It has been utilized in PROTACs targeting proteins associated with various immune diseases, providing a new avenue for therapeutic intervention .

Neurodegenerative Diseases: In the context of neurodegenerative diseases, E3 ligase Ligand 1 has been used in PROTACs to target the Tau protein, which is associated with Alzheimer’s disease and other tauopathies. This approach represents a promising strategy for tackling these challenging conditions .

Viral Infections: E3 ligase Ligand 1 has also shown potential in combating viral infections. For instance, it has been used in PROTACs targeting hepatitis C virus protein NS3, demonstrating its versatility and potential in antiviral therapy .

Enzymatic Activity and Cellular Processes: The enzymatic activity of E3 ligases, including those involving E3 ligase Ligand 1, is crucial for numerous cellular processes. These ligases catalyze the mono-ubiquitination of protein or sugar substrates, which is vital for maintaining cellular homeostasis and function .

Wirkmechanismus

Target of Action

E3 ligase Ligand 1 primarily targets E3 ubiquitin ligases , a large family of enzymes that play an essential role in the ubiquitination process . These enzymes are involved in transferring ubiquitin protein to attach to the lysine site of targeted substrates . E3 ligases are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

E3 ligase Ligand 1 interacts with its targets through a process called ubiquitylation , a vital role during posttranslational modification . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process is part of a three-enzyme ubiquitination cascade, which also involves ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .

Biochemical Pathways

The primary biochemical pathway affected by E3 ligase Ligand 1 is the ubiquitin-proteasome system (UPS) . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . The UPS can regulate the degradation of over 80% of proteins in cells, and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

It’s known that the compound is part of a class of molecules known asproteolysis-targeting chimeras (PROTACs) . These heterobifunctional compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Result of Action

The result of the action of E3 ligase Ligand 1 is the degradation of the targeted protein . This degradation is achieved through the ubiquitin-proteasome system, leading to changes in cellular homeostasis . This can have various effects, such as modulating the development of certain types of cancer .

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFOLQCCYGBOTL-QDVBFIRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1948273-03-7 |

Source

|

| Record name | L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948273-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)

![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)